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Compound of Interest

Compound Name: 1,6-Dibromoisoquinolin-3-amine

Cat. No.: B1317267 Get Quote

CAS Number: 925672-85-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-dibromoisoquinolin-3-amine,

a halogenated isoquinoline derivative with significant potential as a versatile building block in

medicinal chemistry and materials science. Due to the limited availability of specific

experimental data for this compound, this guide incorporates information from closely related

analogs to provide a broader context for its synthesis, reactivity, and potential biological

applications.

Core Chemical and Physical Properties
1,6-Dibromoisoquinolin-3-amine is a solid aromatic amine featuring a dibromo substitution at

the 1 and 6 positions of the isoquinoline ring, with an amino group at the 3-position. The

presence of two bromine atoms and an amino group on the isoquinoline scaffold makes it a

highly valuable intermediate for the synthesis of diverse molecular architectures.

Table 1: Physicochemical Properties of 1,6-Dibromoisoquinolin-3-amine
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Property Value Source

CAS Number 925672-85-1 N/A

Molecular Formula C₉H₆Br₂N₂ [1]

Molecular Weight 301.96 g/mol [1]

IUPAC Name
1,6-dibromoisoquinolin-3-

amine
[1]

Canonical SMILES
C1=CC2=C(N=C(C=C2C=C1B

r)N)Br
[1]

InChI Key
QWCRSSNILAZCCN-

UHFFFAOYSA-N
[1]

Physical State Solid (predicted) N/A

Solubility

Soluble in organic solvents

such as ethanol, benzene, and

ether (predicted). Insoluble in

water (predicted).

N/A

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 1,6-dibromoisoquinolin-3-
amine is not readily available in published literature, a plausible synthetic strategy would

involve a multi-step process.[1] The general approach would likely include the formation of the

isoquinoline core, followed by bromination and amination.[1]

Proposed Synthetic Pathway
A logical synthetic route could involve the following key transformations:

Formation of the Isoquinoline Ring: Cyclization reactions starting from appropriate

precursors like substituted anilines or phenylpropanes.[1]

Bromination: Introduction of bromine atoms at the 1 and 6 positions via electrophilic aromatic

bromination using a suitable brominating agent.[1]
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Amination: Introduction of the amino group at the 3-position, potentially through nucleophilic

substitution or the reduction of a nitro derivative.[1]

Substituted Aniline or
Phenylpropane Precursor

Isoquinoline Core Synthesis

Cyclization

Electrophilic Bromination

1,6-Dibromoisoquinoline

Amination at C3

1,6-Dibromoisoquinolin-3-amine

Click to download full resolution via product page

Proposed general synthetic workflow for 1,6-dibromoisoquinolin-3-amine.

Reactivity and Utility in Cross-Coupling Reactions
The primary utility of 1,6-dibromoisoquinolin-3-amine in synthetic chemistry lies in its

capacity to serve as a scaffold for generating molecular diversity. The two bromine atoms at

positions 1 and 6 are amenable to substitution through various palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1]

This allows for the introduction of a wide array of functional groups, making it a valuable
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precursor for the synthesis of complex organic molecules with potential applications in drug

discovery and materials science.[1]

1,6-Dibromoisoquinolin-3-amine

Suzuki-Miyaura Coupling
(Aryl/Alkyl Boronic Acids/Esters)

Pd Catalyst, Base

Buchwald-Hartwig Amination
(Primary/Secondary Amines)

Pd Catalyst, Base

1-Aryl/Alkyl-6-bromo-isoquinolin-3-amine or
1,6-Diaryl/Dialkyl-isoquinolin-3-amine

1-Amino-6-bromo-isoquinolin-3-amine or
1,6-Diamino-isoquinolin-3-amine

Click to download full resolution via product page

Key cross-coupling reactions utilizing 1,6-dibromoisoquinolin-3-amine.

Potential Biological and Pharmaceutical
Applications
While specific biological data for 1,6-dibromoisoquinolin-3-amine is limited, the isoquinoline

scaffold is a well-established pharmacophore present in numerous biologically active natural

products and synthetic drugs.[2] Derivatives of isoquinoline have shown a wide range of

pharmacological activities, including anticancer and antimicrobial effects.[1][2]

Anticancer Potential
Certain isoquinoline compounds have been investigated for their ability to inhibit cancer cell

proliferation and induce apoptosis in various cancer types.[1] The introduction of bromine

atoms can modulate the biological activity of the quinoline and isoquinoline cores, with some

brominated derivatives showing significant antiproliferative effects.[3] It is plausible that

derivatives of 1,6-dibromoisoquinolin-3-amine could exhibit interesting anticancer properties,

potentially through mechanisms such as kinase inhibition or topoisomerase inhibition, which

are common targets for this class of compounds.
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Antimicrobial Activity
Some studies suggest that isoquinoline derivatives can possess antibacterial and antifungal

properties.[1] The development of new antimicrobial agents is a critical area of research, and

the diverse functionalization possible with 1,6-dibromoisoquinolin-3-amine makes it an

attractive starting point for the synthesis of novel compounds with potential antimicrobial

activity.

1,6-Dibromoisoquinolin-3-amine Chemical Derivatization
(e.g., Cross-Coupling)

Library of Novel
Isoquinoline Derivatives Biological Screening

Anticancer Agents

Antimicrobial Agents

Click to download full resolution via product page

Drug discovery workflow starting from 1,6-dibromoisoquinolin-3-amine.

Experimental Protocols (Representative)
The following are representative protocols for the synthesis and potential biological evaluation

of 1,6-dibromoisoquinolin-3-amine and its derivatives. These are based on general

procedures for similar compounds and would require optimization for this specific substrate.

Representative Synthesis via Reduction of a Nitro
Precursor
This protocol is adapted from a general procedure for the synthesis of aminoquinolines from

their nitro precursors.[4]

Table 2: Representative Protocol for the Synthesis of 1,6-Dibromoisoquinolin-3-amine
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Step Procedure

1. Reaction Setup

In a round-bottom flask, suspend the

hypothetical 1,6-dibromo-3-nitroisoquinoline (1.0

eq) in a mixture of ethanol and water (e.g., 2:1

v/v).

2. Reagent Addition
To the stirred suspension, add iron powder (e.g.,

5.0 eq) and ammonium chloride (e.g., 1.0 eq).

3. Reaction Conditions

Heat the reaction mixture to reflux with vigorous

stirring. Monitor the reaction progress by thin-

layer chromatography (TLC) until the starting

material is consumed.

4. Workup

Upon completion, cool the reaction mixture to

room temperature. Filter the mixture through a

pad of Celite® to remove the iron catalyst. Wash

the filter cake with ethanol and ethyl acetate.

Combine the filtrates and remove the organic

solvents under reduced pressure.

5. Extraction

Extract the aqueous residue with ethyl acetate

(3 x volume). Combine the organic layers, wash

with brine, and dry over anhydrous sodium

sulfate.

6. Purification

Filter to remove the drying agent and

concentrate the solvent under reduced pressure

to yield the crude product. The crude 1,6-

dibromoisoquinolin-3-amine can be further

purified by column chromatography on silica gel.

Representative Protocol for Antimicrobial Susceptibility
Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration

(MIC) of a compound.[5]
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Table 3: Representative Protocol for MIC Determination

Step Procedure

1. Compound Preparation

Prepare a stock solution of 1,6-

dibromoisoquinolin-3-amine or its derivative in a

suitable solvent (e.g., DMSO). Prepare serial

two-fold dilutions in a 96-well microtiter plate

using an appropriate broth medium.

2. Inoculum Preparation

Prepare a standardized bacterial suspension

(e.g., 0.5 McFarland standard) and dilute it to

the final desired concentration in the broth

medium.

3. Inoculation

Add the bacterial inoculum to each well of the

microtiter plate containing the compound

dilutions. Include a positive control (inoculum

without compound) and a negative control (broth

only).

4. Incubation

Incubate the plate at the appropriate

temperature and duration for the specific

bacterial strain (e.g., 37°C for 18-24 hours).

5. MIC Determination

The MIC is determined as the lowest

concentration of the compound that completely

inhibits visible bacterial growth.

Spectroscopic Data
While detailed experimental spectra for 1,6-dibromoisoquinolin-3-amine are not widely

available, some characteristics can be predicted based on its structure.

Table 4: Predicted Spectroscopic Data
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Technique Expected Characteristics

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z

301.96. The isotopic pattern will be

characteristic of a molecule containing two

bromine atoms, with significant M+2 and M+4

peaks.[1]

¹H NMR Spectroscopy

Signals are expected in the aromatic region

(typically 7.0-9.0 ppm). The protons on the

isoquinoline ring will show complex splitting

patterns due to spin-spin coupling. The amine (-

NH₂) protons may appear as a broad singlet.

¹³C NMR Spectroscopy

Signals for the nine carbon atoms of the

isoquinoline core are expected. The carbons

bonded to the bromine atoms will be influenced

by their electron-withdrawing nature.

Infrared (IR) Spectroscopy

Characteristic N-H stretching vibrations for a

primary amine are expected in the region of

3300-3500 cm⁻¹.

Conclusion
1,6-Dibromoisoquinolin-3-amine is a valuable and versatile chemical intermediate with

significant potential for application in drug discovery and organic synthesis. Its utility as a

scaffold for generating diverse libraries of isoquinoline derivatives through established cross-

coupling methodologies makes it a compound of high interest for medicinal chemists. While

specific biological data for this compound is currently sparse, the known pharmacological

activities of the isoquinoline class of molecules suggest that derivatives of 1,6-
dibromoisoquinolin-3-amine could be promising candidates for the development of new

therapeutic agents, particularly in the areas of oncology and infectious diseases. Further

research is warranted to fully explore the synthetic utility and biological potential of this

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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